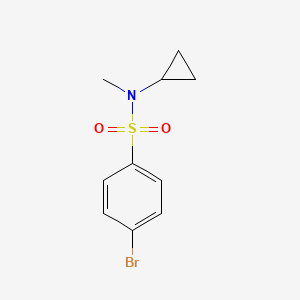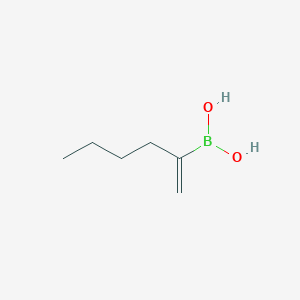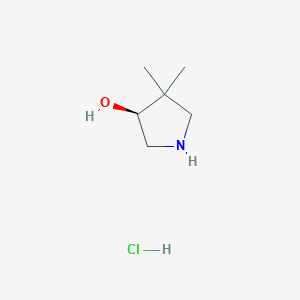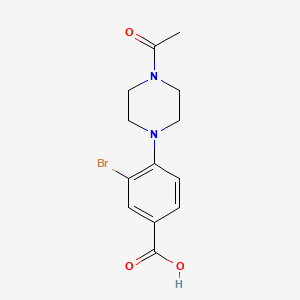
4-(4-Acetylpiperazin-1-yl)-3-bromobenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Acetylpiperazin-1-yl)-3-bromobenzoic acid is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is a derivative of piperazine, a heterocyclic organic compound commonly used in the pharmaceutical industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Acetylpiperazin-1-yl)-3-bromobenzoic acid typically involves the following steps:
Formation of the Piperazine Derivative: The initial step involves the formation of the piperazine derivative through cyclization of 1,2-diamine derivatives with sulfonium salts.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Acetylpiperazin-1-yl)-3-bromobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperazine ring and the acetyl group.
Hydrolysis: The acetyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding piperazine derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions include substituted piperazine derivatives, brominated benzoic acids, and hydrolyzed piperazine compounds .
Aplicaciones Científicas De Investigación
4-(4-Acetylpiperazin-1-yl)-3-bromobenzoic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-(4-Acetylpiperazin-1-yl)-3-bromobenzoic acid involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
Similar Compounds
4-(4-Acetylpiperazin-1-yl)acetic acid: A similar compound with a different substitution pattern on the benzoic acid ring.
4-(4-Acetylpiperazin-1-yl)-3-iodobenzoic acid: Another derivative with an iodine atom instead of bromine.
Uniqueness
4-(4-Acetylpiperazin-1-yl)-3-bromobenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its bromine atom allows for further functionalization, making it a versatile intermediate in organic synthesis .
Propiedades
Número CAS |
1131594-68-7 |
|---|---|
Fórmula molecular |
C13H15BrN2O3 |
Peso molecular |
327.17 g/mol |
Nombre IUPAC |
4-(4-acetylpiperazin-1-yl)-3-bromobenzoic acid |
InChI |
InChI=1S/C13H15BrN2O3/c1-9(17)15-4-6-16(7-5-15)12-3-2-10(13(18)19)8-11(12)14/h2-3,8H,4-7H2,1H3,(H,18,19) |
Clave InChI |
XTJOBNGZLPEZJX-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N1CCN(CC1)C2=C(C=C(C=C2)C(=O)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


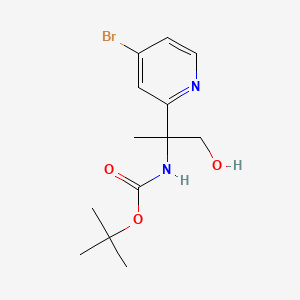
![2-n-Decylperhydroindeno[2,1-a]indene](/img/structure/B13935722.png)


